molecular formula C11H11N3OS B3143147 2,4,4,6-Tetramethyl-1,3-dioxane CAS No. 5182-37-6

2,4,4,6-Tetramethyl-1,3-dioxane

Cat. No.: B3143147
CAS No.: 5182-37-6
M. Wt: 233.29 g/mol
InChI Key: IAVWZUPKJCZVRX-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a member of the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features and has been studied for various applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4,6-Tetramethyl-1,3-dioxane can be synthesized through the Grignard reaction of the corresponding axial 2-methoxy-1,3-dioxanes . This method involves the use of Grignard reagents, which are organomagnesium compounds, to facilitate the formation of the desired product. The reaction conditions typically include a controlled temperature and the presence of a suitable solvent.

Industrial Production Methods

On an industrial scale, the preparation of this compound involves the reaction of isobutene and acetaldehyde under mild conditions . This process is efficient, with a high yield and minimal side reactions. The reaction is carried out in the presence of an acid catalyst, which helps in achieving the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxygen atoms in the ring, which can participate in different chemical processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives .

Scientific Research Applications

2,4,4,6-Tetramethyl-1,3-dioxane has been extensively studied for its applications in various fields :

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.

    Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

2,4,4,6-Tetramethyl-1,3-dioxane can be compared with other similar compounds in the 1,3-dioxane family :

    cis-2,2,4,6-Tetramethyl-1,3-dioxane: This stereoisomer has a different spatial arrangement of the methyl groups, leading to variations in its chemical properties.

    trans-2,2,4,6-Tetramethyl-1,3-dioxane: Another stereoisomer with distinct conformational characteristics.

    2,4,4,5,5,6-Hexamethyl-1,3-dioxane: This compound has additional methyl groups, which can affect its reactivity and stability.

Properties

CAS No.

5182-37-6

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11N3OS/c1-8-10(15)12-11(14-13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

IAVWZUPKJCZVRX-UHFFFAOYSA-N

SMILES

CC1CC(OC(O1)C)(C)C

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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